molecular formula C9H8N2O2 B568021 3-Methylimidazo[1,2-A]pyridine-7-carboxylic acid CAS No. 1315359-97-7

3-Methylimidazo[1,2-A]pyridine-7-carboxylic acid

Cat. No.: B568021
CAS No.: 1315359-97-7
M. Wt: 176.175
InChI Key: IVKWNPQFVBMAHF-UHFFFAOYSA-N
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Description

“3-Methylimidazo[1,2-A]pyridine-7-carboxylic acid” is a chemical compound with the molecular formula C9H8N2O2 and a molecular weight of 176.17 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H8N2O2/c1-6-5-10-8-4-7(9(12)13)2-3-11(6)8/h2-5H,1H3,(H,12,13) . This indicates the presence of a methyl group attached to the imidazo[1,2-a]pyridine ring and a carboxylic acid group attached to the 7-position of the ring .


Physical and Chemical Properties Analysis

“this compound” is a solid substance at room temperature . . More research is needed to provide a detailed physical and chemical properties analysis for this specific compound.

Scientific Research Applications

Synthesis and Pharmacological Activity

  • A series of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids, which are structurally related to 3-Methylimidazo[1,2-A]pyridine-7-carboxylic acid, have been synthesized and evaluated for antiinflammatory, analgesic, antipyretic, and ulcerogenic activities. These compounds were shown to have significant pharmacological potential (Abignente et al., 1982).

Antimycobacterial Activities

  • Some new thiazolidines and spirothiazolidines derived from hydrazones of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrazide were synthesized and tested for their antimycobacterial activities, although no significant in vitro antituberculous activity was observed at the tested concentrations (Kasimogullari & Cesur, 2004).

Synthesis Techniques

  • Various synthetic techniques have been explored to create derivatives of imidazo[1,2-a]pyridines, including "water-mediated" hydroamination and silver-catalyzed aminooxygenation. These methods are significant for the efficient production of these compounds (Mohan et al., 2013).

Potential Anticancer Applications

  • Organometallic complexes containing 3-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines, which are structurally similar to this compound, have been synthesized and investigated for their potential as anticancer agents, specifically as cyclin-dependent kinase (Cdk) inhibitors (Stepanenko et al., 2011).

Safety and Hazards

The safety information for “3-Methylimidazo[1,2-A]pyridine-7-carboxylic acid” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

Biochemical Analysis

Biochemical Properties

3-Methylimidazo[1,2-A]pyridine-7-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with glutamine synthetase, an enzyme involved in the synthesis of glutamine from glutamate and ammonia . The interaction between this compound and glutamine synthetase can lead to enzyme inhibition, affecting the overall metabolic flux of glutamine synthesis.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the NF-kappaB signaling pathway, which plays a critical role in regulating immune responses and inflammation . Additionally, this compound can alter gene expression patterns, leading to changes in cellular behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with specific biomolecules, such as enzymes and receptors. For instance, this compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in metabolic activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as antimicrobial or anticancer activity . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One notable pathway is its interaction with cytochrome P450 enzymes, which are responsible for the oxidative metabolism of many xenobiotics and endogenous compounds . This interaction can influence the metabolic flux and levels of metabolites, affecting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound within specific cellular compartments can influence its activity and function.

Subcellular Localization

The subcellular localization of this compound is critical for its activity. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with other biomolecules and its overall biochemical activity.

Properties

IUPAC Name

3-methylimidazo[1,2-a]pyridine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-6-5-10-8-4-7(9(12)13)2-3-11(6)8/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVKWNPQFVBMAHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N1C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1315359-97-7
Record name 3-Methylimidazo[1,2-a]pyridine-7-carboxylic acid
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